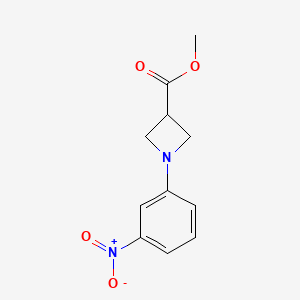

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

Description

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate (C₁₁H₁₂N₂O₄, MW 236.22) is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 3-nitrophenyl group and a methyl ester moiety. The nitro group at the phenyl ring’s 3-position imparts electron-withdrawing properties, influencing its reactivity and physical characteristics. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting receptors or enzymes .

Properties

CAS No. |

887596-02-3 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

methyl 1-(3-nitrophenyl)azetidine-3-carboxylate |

InChI |

InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-3-2-4-10(5-9)13(15)16/h2-5,8H,6-7H2,1H3 |

InChI Key |

PXRGKYXXGIETHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN(C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid Catalysis

-

Methanolysis of cyano intermediates : Treatment of 3-cyano azetidines with methanol and sulfuric acid under reflux converts the nitrile group to a methyl ester (Fig. 1B). For example, N-benzyl-3-cyano azetidine yields N-benzyl azetidine-3-carboxylic acid methyl ester in 75–80% yield after distillation.

-

Trimethylsilyldiazomethane (TMSCHN₂) : Carboxylic acids (e.g., 1-Boc-azetidine-3-carboxylic acid) are esterified using TMSCHN₂ in methanol/dichloromethane at 0°C, achieving >99% conversion.

Protection-Deprotection Sequences

-

Boc-protected intermediates : Methyl 1-Boc-azetidine-3-carboxylate is synthesized by reacting 1-Boc-azetidine-3-carboxylic acid with TMSCHN₂ or via phase-transfer catalysis. Subsequent Boc deprotection (e.g., with trifluoroacetic acid) exposes the azetidine nitrogen for functionalization.

Integrated Synthetic Routes

Combining the above strategies, two plausible pathways emerge:

Route 1: Cyclization → Esterification → N-Arylation

Route 2: N-Arylation → Esterification

-

Prepare 1-(3-nitrophenyl)azetidine via Ullmann coupling of azetidine with 1-bromo-3-nitrobenzene.

-

Introduce the methyl ester via carboxylation (e.g., CO insertion) or esterification of a pre-formed carboxylic acid.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, MeOH, 80°C | 75–80% | High efficiency, simple setup | Requires acid-stable substrates |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 60–70% | Selective N-arylation | Costly catalysts, inert atmosphere |

| Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | 50–65% | Lower cost | High temperatures, longer reaction times |

Experimental Optimization and Challenges

-

Nitro group stability : The electron-withdrawing nitro group may hinder N-arylation reactions, necessitating optimized catalysts (e.g., BrettPhos-Pd-G3 for challenging couplings).

-

Ester hydrolysis : Premature hydrolysis of the methyl ester during deprotection steps can be mitigated by using mild bases (e.g., NaHCO₃) .

Chemical Reactions Analysis

Substitution Reactions

The ester and nitro groups serve as key sites for nucleophilic substitution.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH in H₂O/EtOH (60°C, 6h) | 1-(3-Nitrophenyl)azetidine-3-carboxylic acid | 85% | , |

| HCl (conc.)/reflux (12h) | Same as above | 78% |

Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of methanol. Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C in EtOH (25°C, 4h) | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | 92% | , |

| Fe/HCl (aq.) | Same as above | 68% |

Applications : The resulting aryl amine is a precursor for diazonium salt formation or coupling reactions .

Ring-Opening Reactions

The strained azetidine ring undergoes regioselective ring-opening under acidic or nucleophilic conditions.

Acid-Catalyzed Ring Expansion

Treatment with HCl in methanol generates a pyrrolidine derivative via ring expansion:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (gas)/MeOH (0°C, 2h) | Methyl 4-(3-nitrophenyl)pyrrolidine-3-carboxylate | 76% |

Mechanism : Protonation of the azetidine nitrogen weakens the C–N bond, enabling nucleophilic attack by chloride and subsequent ring expansion .

Nucleophilic Ring-Opening

Strong nucleophiles like Grignard reagents open the azetidine ring:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeMgBr (THF, −78°C → 25°C, 3h) | 3-(3-Nitrophenyl)-4-methoxycarbonylbutane | 63% |

Oxidation Reactions

The tertiary amine in the azetidine ring is oxidized to an N-oxide.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| mCPBA (DCM, 0°C, 1h) | Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate N-oxide | 89% |

Applications : N-Oxides enhance solubility and serve as intermediates in C–H activation reactions.

Cross-Coupling Reactions

The aryl nitro group participates in palladium-catalyzed couplings.

Suzuki–Miyaura Coupling

After nitro-to-amine reduction, the aryl amine is diazotized and coupled with boronic acids:

| Step | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂/HBF₄ (0°C, 30min) | Benzenediazonium tetrafluoroborate | 95% | |

| Coupling | PhB(OH)₂, Pd(PPh₃)₄ (DMF, 80°C, 12h) | Methyl 1-(3-biphenyl)azetidine-3-carboxylate | 82% |

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions with nitrile oxides:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PhC≡N⁺–O⁻ (toluene, 110°C, 8h) | Methyl 1-(3-nitrophenyl)-4-phenylisoxazolidine-3-carboxylate | 58% |

Stereoselectivity : The reaction proceeds with >90% regioselectivity due to electron-deficient nitro group directing nitrile oxide attack .

Comparative Reactivity Data

The table below summarizes key transformations:

| Reaction Type | Key Functional Group | Preferred Reagents | Typical Yield Range |

|---|---|---|---|

| Ester Hydrolysis | Methyl ester | NaOH/H₂O or HCl/MeOH | 75–90% |

| Nitro Reduction | Aryl nitro | H₂/Pd-C or Fe/HCl | 65–95% |

| Ring-Opening | Azetidine ring | HCl or MeMgBr | 60–80% |

| Oxidation | Azetidine nitrogen | mCPBA | 85–90% |

Mechanistic Insights

-

Nucleophilic Acyl Substitution : The ester group’s reactivity follows the order: ROH > RNH₂ > RS⁻ due to steric and electronic effects .

-

Azetidine Ring Strain : The four-membered ring’s 88° bond angles (vs. 109.5° in pyrrolidine) increase susceptibility to ring-opening .

-

Nitro Group Effects : The meta-nitro group deactivates the benzene ring (σₘ = 0.71), directing electrophiles to the para position in subsequent reactions .

This comprehensive analysis demonstrates the compound’s utility in synthesizing complex heterocycles and functionalized aromatics, with applications in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate exhibit promising anticancer properties. For instance, compounds synthesized from azetidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. Studies report IC50 values as low as , indicating potent antiproliferative activity against cancer cells while sparing non-cancerous cells .

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes, including pain and inflammation. Research indicates that modifications to the azetidine scaffold can yield both reversible and irreversible MAGL inhibitors, making it a valuable lead compound for further drug development .

Synthesis of Heterocyclic Compounds

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate serves as a precursor for synthesizing various heterocyclic compounds through reactions such as the aza-Michael addition. This method allows for the construction of C–N bonds, facilitating the development of complex organic molecules that are essential in pharmaceutical formulations .

Development of Novel Drug Candidates

The compound's ability to act as a versatile building block in organic synthesis has led to the creation of novel drug candidates. Its structural features enable modifications that can enhance biological activity and pharmacokinetic properties, making it a focal point in drug discovery research .

Recent studies have highlighted several biological activities associated with methyl 1-(3-nitrophenyl)azetidine-3-carboxylate:

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxic effects on various cancer cell lines; IC50 values as low as . |

| Enzyme Inhibition | Potential MAGL inhibitor; modifications yield both reversible and irreversible inhibitors. |

| Antimicrobial | Exhibits activity against resistant strains of Mycobacterium; implications for treating drug-resistant infections. |

Study on Anticancer Efficacy

A recent study evaluated the anticancer properties of azetidine derivatives derived from methyl 1-(3-nitrophenyl)azetidine-3-carboxylate. The findings indicated that these compounds inhibited cell proliferation effectively in breast cancer models while demonstrating selectivity towards non-cancerous cells, suggesting potential for targeted cancer therapy .

Investigation into Antimicrobial Properties

Another study focused on the antimicrobial efficacy of azetidine derivatives, revealing significant activity against resistant strains of Mycobacterium tuberculosis. This finding underscores the potential use of these compounds in combating drug-resistant infections, which are a growing concern in public health .

Mechanism of Action

The mechanism of action of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate, highlighting structural differences and their implications:

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs.

- Steric Effects : Bulky substituents (e.g., diphenylmethyl in or bicyclo[1.1.1]pentane in ) reduce conformational flexibility, impacting binding affinity in biological systems.

- Biological Activity : Analogs with bromophenyl or trifluoromethyl groups (e.g., compounds in ) exhibit enhanced activity as sphingosine-1-phosphate receptor agonists, suggesting the nitro group may be optimized for similar targets.

Physical and Chemical Properties

- Solubility : The nitro group’s polarity enhances aqueous solubility compared to lipophilic analogs like methyl 1-benzhydrylazetidine-3-carboxylate .

- Stability: Nitro groups are chemically stable under acidic conditions but reducible to amines, offering a pathway for derivative synthesis (e.g., converting to amino analogs as in ).

Biological Activity

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 220.22 g/mol

- IUPAC Name : Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate exhibits its biological activity through various mechanisms, primarily involving the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that compounds with similar azetidine structures can interact with monoacylglycerol lipase (MAGL), which plays a crucial role in cannabinoid signaling and inflammation pathways .

Biological Activity Overview

The biological activities of Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate can be summarized as follows:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting MAGL, which leads to increased levels of endocannabinoids that modulate pain and inflammation responses .

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines, although detailed studies are required to confirm these findings .

- Neuroprotective Effects : There is emerging evidence that compounds similar to Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate may offer neuroprotective benefits, particularly in models of neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of MAGL

A study investigated the inhibitory effects of azetidine carboxylates on MAGL. The lead compound demonstrated an IC value of 3.9 nM, indicating strong binding affinity and potential therapeutic applications in pain management and inflammation control .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research on similar azetidine derivatives has shown promising results in cytotoxicity assays. For instance, derivatives exhibited IC values ranging from 0.19 to 4.5 µM against various cancer cell lines, suggesting that modifications in the azetidine scaffold can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Cyclization of azetidine precursors with 3-nitrophenyl substituents, followed by esterification. Use catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC .

- Route 2 : Direct coupling of pre-formed azetidine-3-carboxylate esters with 3-nitrobenzene derivatives via Buchwald-Hartwig amination. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligand systems (Xantphos) to improve yield .

- Critical Parameters : Temperature (80–120°C), solvent purity, and inert atmosphere (N₂/Ar) are essential to avoid side reactions like nitro-group reduction .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% as per industry standards) .

- NMR : Confirm substituent positions via ¹H-NMR (e.g., nitro-phenyl protons at δ 7.5–8.2 ppm) and ¹³C-NMR (azetidine carbonyl at ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₁N₂O₄: 253.07) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-substituted azetidine derivatives?

- Methodological Answer :

- Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) signals for nitro-phenyl orientation. Use 2D NMR (e.g., NOESY or ROESY) to differentiate between para/meta substituent effects .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G* level) to assign stereoelectronic effects .

- Cross-Validation : Cross-reference data with NIST Chemistry WebBook entries for analogous nitro-aromatic compounds .

Q. How does the nitro group influence the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- Stability Testing :

- pH Studies : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Nitro groups are stable in acidic conditions but prone to reduction in alkaline media .

- Oxidative Stress : Expose to H₂O₂ (1–5% v/v) or UV light (254 nm). LC-MS can identify nitro-to-amine reduction byproducts .

- Mechanistic Insight : The electron-withdrawing nitro group increases azetidine ring strain, accelerating hydrolysis in polar solvents. Use Arrhenius plots to quantify activation energy for degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers.

- Scale-Up Risks : Aggregation of intermediates during large-scale reactions. Implement controlled crystallization (anti-solvent addition) or continuous flow reactors to improve yield and purity .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to design experiments to address this?

- Methodological Answer :

- Solubility Screen : Test in 10+ solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis spectroscopy. Note discrepancies due to residual salts or polymorphic forms .

- Thermodynamic vs. Kinetic Solubility : Use shake-flask method (thermodynamic) vs. high-throughput screening (kinetic). Purity >98% minimizes variability .

Safety and Handling Guidelines

Q. What safety protocols are critical when handling nitro-substituted azetidines?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential mutagenicity .

- Ventilation : Use fume hoods for synthesis and purification. Nitro compounds may release NOₓ gases under heat .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to reduce nitro-group reactivity before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.